(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14976673
InChI: InChI=1S/C26H27N3OS3/c1-3-5-9-16-28-25(30)23(33-26(28)31)17-20-18-29(21-10-7-6-8-11-21)27-24(20)19-12-14-22(15-13-19)32-4-2/h6-8,10-15,17-18H,3-5,9,16H2,1-2H3/b23-17-
SMILES:
Molecular Formula: C26H27N3OS3
Molecular Weight: 493.7 g/mol

(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC14976673

Molecular Formula: C26H27N3OS3

Molecular Weight: 493.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C26H27N3OS3
Molecular Weight 493.7 g/mol
IUPAC Name (5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C26H27N3OS3/c1-3-5-9-16-28-25(30)23(33-26(28)31)17-20-18-29(21-10-7-6-8-11-21)27-24(20)19-12-14-22(15-13-19)32-4-2/h6-8,10-15,17-18H,3-5,9,16H2,1-2H3/b23-17-
Standard InChI Key NNVGAOWHMGQHFX-QJOMJCCJSA-N
Isomeric SMILES CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)SCC)C4=CC=CC=C4)/SC1=S
Canonical SMILES CCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)SCC)C4=CC=CC=C4)SC1=S

Introduction

(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound featuring a thiazolidinone backbone with a pyrazole moiety. This compound belongs to a class of molecules known for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a thioxo group and a pentyl chain suggests potential lipophilicity, which could influence its pharmacokinetic properties.

Synthesis Methods

The synthesis of (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Condensation Reactions: To form the thiazolidinone ring.

  • Cross-Coupling Reactions: To introduce the pyrazole and ethylsulfanyl moieties.

Synthesis Steps:

  • Formation of Thiazolidinone: Reaction between a suitable thioacid and an aldehyde.

  • Introduction of Pyrazole Moiety: Through a condensation or coupling reaction.

  • Final Assembly: Incorporation of the ethylsulfanyl group and pentyl chain.

Biological Activities

Compounds with similar structures have shown promise in various biological assays:

  • Antimicrobial Activity: Thiazolidinones are known to inhibit bacterial growth.

  • Anti-Inflammatory Activity: Potential to reduce inflammation through inhibition of key enzymes.

  • Anticancer Activity: Some thiazolidinones have been studied for their ability to inhibit cancer cell proliferation.

Biological Activity Data:

ActivityCompound ClassReference
AntimicrobialThiazolidinones
Anti-InflammatoryPyrazole Derivatives
AnticancerThiazolidinone Derivatives

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